tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes This compound is characterized by the presence of a tert-butyl group, a sulfanylethyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate typically involves the formation of the oxazepane ring followed by the introduction of the tert-butyl and sulfanylethyl groups. One common method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the oxazepane ring is formed through cyclization reactions. The tert-butyl group is introduced using tert-butyl carbamate, and the sulfanylethyl group is added through thiol-ene reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS techniques, where the synthesis is carried out in a stepwise manner on a solid support. This allows for the efficient production of the compound with high purity. The use of automated synthesizers can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The oxazepane ring can interact with receptors or enzymes, affecting their activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the oxazepane ring and sulfanylethyl group.
Tert-butyl-N-(2-mercaptoethyl)-carbamate: Contains a similar sulfanylethyl group but differs in the overall structure.
Uniqueness
Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group, sulfanylethyl group, and oxazepane ring makes it a versatile compound for various applications .
Properties
CAS No. |
2742660-30-4 |
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Molecular Formula |
C12H23NO3S |
Molecular Weight |
261.4 |
Purity |
95 |
Origin of Product |
United States |
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